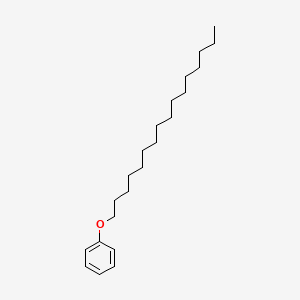

Benzene, (hexadecyloxy)-

Description

Properties

CAS No. |

35021-70-6 |

|---|---|

Molecular Formula |

C22H38O |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

hexadecoxybenzene |

InChI |

InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 |

InChI Key |

FQKWHGOHXVHGMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of Benzene (B151609), (hexadecyloxy)- Core Structures

The formation of the ether linkage between a benzene ring and a hexadecyl chain is the cornerstone of synthesizing the basic structure. Regioselectivity is crucial when dealing with substituted benzene rings, ensuring the alkoxy group is positioned at the desired location.

The most fundamental and widely used method for preparing aryl ethers is the Williamson ether synthesis. wikipedia.org This reaction proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile, attacking an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of Benzene, (hexadecyloxy)-, this involves the reaction of a phenoxide (generated from phenol (B47542) with a suitable base) with a 1-halo-hexadecane (e.g., 1-bromohexadecane).

Key Features of Williamson Ether Synthesis:

Mechanism: SN2 nucleophilic substitution. wikipedia.org

Reactants: An alkoxide/phenoxide and a primary alkyl halide. masterorganicchemistry.com

Conditions: The choice of base to deprotonate the phenol is critical; common bases include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). gordon.edugold-chemistry.org The reaction is often performed in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide. masterorganicchemistry.com

Another significant strategy is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org This method is particularly useful when the SN2 pathway of the Williamson synthesis is not feasible. Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org However, modern advancements have led to the development of more moderate conditions. acs.orgarkat-usa.org

Catalysis offers milder and more efficient routes to the ether linkage, improving yields and expanding the substrate scope.

Ullmann Condensation: Modern Ullmann-type reactions utilize soluble copper catalysts, often with specific ligands, which allow the reaction to proceed at lower temperatures. wikipedia.orgarkat-usa.org The active species is typically a copper(I) alkoxide, which reacts with the aryl halide. wikipedia.org The choice of ligand, solvent, and base can significantly impact the reaction's efficiency. arkat-usa.org For instance, using a CuI/PPh₃ catalyst system in non-polar solvents like toluene (B28343) or xylene has proven effective. arkat-usa.org

Buchwald-Hartwig Ether Synthesis: This palladium-catalyzed cross-coupling reaction represents a powerful alternative to the copper-based Ullmann reaction for forming C-O bonds. organic-chemistry.orgorganic-chemistry.org It couples aryl halides or triflates with alcohols and generally exhibits high functional group tolerance and operates under milder conditions than traditional Ullmann reactions. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and reductive elimination to yield the aryl ether. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as BINAP and DPPF, has been crucial to the success and broad applicability of this method. wikipedia.orgorganic-synthesis.com

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for conducting reactions between reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. wikipedia.orgcrdeepjournal.org In the synthesis of Benzene, (hexadecyloxy)-, PTC can be applied to the Williamson ether synthesis. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide ion from the aqueous or solid phase into the organic phase containing the hexadecyl halide. wikipedia.orgtcichemicals.com This approach avoids the need for anhydrous conditions or expensive, high-boiling aprotic solvents, making the process more economical and environmentally friendly. ijirset.comresearchgate.net

Synthesis of Hexadecyloxybenzene-Derived Monomers and Precursors

The functionalization of the Benzene, (hexadecyloxy)- core is essential for creating monomers for polymerization and precursors for building complex supramolecular structures.

The long aliphatic chain of the hexadecyloxy group is a desirable feature for creating polymers with specific properties like flexibility, hydrophobicity, and processability. researchoutreach.org Monomers are typically designed by introducing a polymerizable functional group onto the hexadecyloxybenzene scaffold.

A common strategy involves electrophilic aromatic substitution on the electron-rich benzene ring. The alkoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.comyoutube.com

Nitration: The benzene ring can be nitrated using a mixture of nitric and sulfuric acids. wikipedia.org

Reduction: The resulting nitro group can be reduced to an amine via methods like catalytic hydrogenation. smolecule.com

Functionalization: The amine can then be converted into a polymerizable group, such as an acrylamide (B121943) or a part of a polyurethane or polyimide backbone.

Alternatively, polymerizable groups can be introduced via other pathways, such as Friedel-Crafts acylation to attach a vinyl ketone moiety or subsequent modifications to create styrenic derivatives. libretexts.org These monomers can then undergo polymerization, often through radical or condensation mechanisms, to form polymers where the hexadecyloxy side chains influence the final material's properties. mdpi.com

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and hydrophobic forces, to construct large, well-ordered assemblies. rsc.org The amphiphilic nature of Benzene, (hexadecyloxy)- derivatives, with a hydrophilic head (the functionalized aromatic ring) and a long hydrophobic tail (the hexadecyl chain), makes them ideal building blocks (precursors) for such structures. acs.org

The synthesis of these precursors involves attaching specific functional groups to the aromatic ring that can direct assembly.

Hydrogen Bonding Groups: Introducing groups like amides, ureas, or carboxylic acids allows for predictable self-assembly through hydrogen bond networks. nso-journal.org

Coordination Sites: Functionalizing the ring with ligands, such as pyridines or isocyanides, enables the formation of metallo-supramolecular architectures through coordination with metal ions. acs.org

For example, a synthetic route might begin with the nitration and reduction of hexadecyloxybenzene to form 4-hexadecyloxyaniline. smolecule.com This aniline (B41778) derivative can then be used as a versatile precursor for further chemical transformations to install the desired functional groups for supramolecular assembly. acs.org

Green Chemistry Principles in Benzene, (hexadecyloxy)- Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comwordpress.com These principles are highly relevant to the synthesis of Benzene, (hexadecyloxy)-.

Catalysis over Stoichiometric Reagents: Catalytic methods like the Ullmann and Buchwald-Hartwig couplings are inherently greener than stoichiometric reactions. acs.org They reduce waste by using small amounts of catalysts that are regenerated during the reaction cycle.

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product. acs.org Addition reactions have 100% atom economy, while substitution and elimination reactions generate byproducts. Synthetic routes should be designed to maximize atom economy.

Use of Safer Solvents and Auxiliaries: Many traditional organic syntheses use hazardous solvents. A key goal of green chemistry is to replace these with safer alternatives like water, ethanol, or, in some cases, non-polar solvents like toluene, which are less toxic than chlorinated or highly polar aprotic solvents. arkat-usa.orgwjpmr.com The use of phase-transfer catalysis promotes the use of water and reduces the need for organic solvents. ijirset.com

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that function under mild conditions is a significant step toward more energy-efficient syntheses. rsc.org

Reduction of Derivatives: Green chemistry encourages avoiding the use of protecting groups, which add steps to a synthesis and generate waste. acs.org The development of highly regioselective reactions that can target a specific site on a molecule without the need for protecting other functional groups is a key area of research. rsc.orgnih.govbeilstein-journals.org

By applying these principles, chemists can develop more sustainable and efficient methods for synthesizing Benzene, (hexadecyloxy)- and its derivatives.

Sophisticated Characterization Methodologies for Structural Elucidation and System Analysis

Spectroscopic Techniques for Molecular Architecture Confirmation

Spectroscopy is the cornerstone for determining the molecular structure of "Benzene, (hexadecyloxy)-". By probing the interactions of the molecule with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the nature of its electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For Benzene (B151609), (hexadecyloxy)-, both ¹H and ¹³C NMR provide definitive evidence for its structure by identifying the chemically distinct protons and carbons in the aromatic ring and the long aliphatic chain.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals for Benzene, (hexadecyloxy)- can be predicted based on established chemical shift principles. The protons on the benzene ring are deshielded by the ring's magnetic anisotropy and appear in the aromatic region (typically 6.8-7.4 ppm). The electron-donating nature of the alkoxy group influences their exact positions, with the ortho and para protons being shifted slightly upfield compared to the meta protons. The methylene (B1212753) group protons directly attached to the oxygen atom (-O-CH ₂-) are deshielded by the electronegative oxygen and typically resonate around 3.9-4.0 ppm, appearing as a triplet due to coupling with the adjacent methylene group. The remaining protons of the hexadecyl chain produce a series of overlapping signals in the upfield region (1.2-1.8 ppm), with the terminal methyl group appearing as a distinct triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. Due to the molecule's symmetry, the phenyl group will show four distinct signals. The carbon atom directly bonded to the oxygen (ipso-carbon) is significantly affected by the ether linkage. The other aromatic carbons appear in the typical range of 114-130 ppm. The carbons of the hexadecyl chain are well-resolved, with the carbon attached to the oxygen (-O-C H₂-) appearing around 68 ppm and the rest of the aliphatic carbons resonating between 14 and 32 ppm.

Predicted NMR Data for Benzene, (hexadecyloxy)-

| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹H NMR Predicted Multiplicity | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

| Phenyl C-H (para) | ~6.9 | Triplet | ~121 |

| Phenyl C-H (ortho) | ~6.9 | Doublet | ~114 |

| Phenyl C-H (meta) | ~7.3 | Triplet | ~129 |

| Phenyl C-O (ipso) | - | - | ~159 |

| O-CH₂- | ~3.9 | Triplet | ~68 |

| O-CH₂-CH₂- | ~1.8 | Quintet | ~29 |

| -(CH₂)₁₂- | ~1.2-1.5 | Multiplet | ~23-32 |

| -CH₂-CH₃ | ~1.3 | Multiplet | ~23 |

| -CH₃ | ~0.9 | Triplet | ~14 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of Benzene, (hexadecyloxy)- is dominated by absorptions corresponding to the alkyl chain and the substituted benzene ring. Strong peaks between 2850 and 2960 cm⁻¹ are characteristic of the symmetric and asymmetric C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the hexadecyl tail. Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹. The presence of the monosubstituted benzene ring is confirmed by characteristic C=C stretching vibrations within the ring, which give rise to a pattern of peaks in the 1450-1600 cm⁻¹ region, and strong C-H out-of-plane bending bands between 690 and 770 cm⁻¹. A key diagnostic peak is the strong, asymmetric C-O-C stretch of the aryl ether linkage, which is expected to appear around 1240-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring breathing vibration, which is often strong in the Raman spectrum, is expected near 1000 cm⁻¹. The symmetric C-H stretching of the alkyl chain also gives a strong signal. Raman spectroscopy is particularly useful for analyzing skeletal vibrations of the long alkyl chain.

Characteristic Vibrational Frequencies for Benzene, (hexadecyloxy)-

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium-Strong |

| Aliphatic C-H Bend | FT-IR | 1375 - 1470 | Medium |

| Aryl Ether C-O Stretch | FT-IR | 1240 - 1260 | Strong |

| Aromatic C-H Out-of-Plane Bend | FT-IR | 690 - 770 | Strong |

Electronic spectroscopy probes the transitions of electrons between molecular orbitals, providing information about the molecule's conjugated system, or chromophore.

UV-Vis Spectroscopy: The chromophore in Benzene, (hexadecyloxy)- is the benzene ring. Unsubstituted benzene exhibits two primary absorption bands in the UV region: the E₂ band around 204 nm and the weaker, vibronically structured B band around 256 nm. The attachment of the electron-donating hexadecyloxy group (-OC₁₆H₃₃) acts as an auxochrome. This substituent causes a bathochromic (red) shift in these absorption bands due to the interaction of the oxygen's non-bonding electrons with the phenyl ring's π-system. The B band is expected to shift to approximately 270-280 nm, and the E₂ band to around 220 nm.

Fluorescence Spectroscopy: Simple alkoxybenzenes are known to be fluorescent. nih.gov Upon excitation with UV light, Benzene, (hexadecyloxy)- is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbs. However, studies have shown that the fluorescence quantum yields of alkoxybenzenes are often significantly lower than those of analogous alkylbenzenes. acs.orgacs.org This is attributed to the oxygen atom's non-bonding electrons promoting alternative, non-radiative de-excitation pathways, such as intersystem crossing to the triplet state. nih.gov The specific emission maximum and quantum yield for Benzene, (hexadecyloxy)- are not widely reported.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing structural information from its fragmentation pattern. For Benzene, (hexadecyloxy)-, with a molecular formula of C₂₂H₃₈O, the exact molecular weight is 318.2923 g/mol .

In electron ionization (EI-MS), the stability of the aromatic ring typically results in a prominent molecular ion peak (M⁺˙) at m/z 318. The fragmentation pattern is highly diagnostic for an aromatic ether. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the O-C₁₆H₃₃ bond, leading to the loss of the hexadecyl radical and formation of a phenoxy cation at m/z 93, or vice-versa leading to a C₁₆H₃₃⁺ cation (m/z 225).

Beta-cleavage with rearrangement: A characteristic fragmentation of alkyl phenyl ethers involves cleavage of the C-C bond beta to the ring with a hydrogen transfer from the alkyl chain to the ring. This results in the formation of a phenol (B47542) radical cation at m/z 94, which is often the base peak.

Alkyl chain fragmentation: The long hexadecyl chain undergoes fragmentation, producing a series of peaks separated by 14 mass units (CH₂), which is characteristic of long-chain alkanes.

Expected Major Ions in the Mass Spectrum of Benzene, (hexadecyloxy)-

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

| 318 | [C₆H₅OC₁₆H₃₃]⁺˙ | Molecular Ion (M⁺˙) |

| 225 | [C₁₆H₃₃]⁺ | α-cleavage (loss of ∙OC₆H₅) |

| 94 | [C₆H₅OH]⁺˙ | β-cleavage with H-rearrangement (loss of C₁₆H₃₂) |

| 93 | [C₆H₅O]⁺ | α-cleavage (loss of ∙C₁₆H₃₃) |

| 77 | [C₆H₅]⁺ | Loss of CO from [C₆H₅O]⁺ |

| 57, 71, 85... | [CₙH₂ₙ₊₁]⁺ | Fragmentation of the alkyl chain |

Microwave spectroscopy measures the transitions between quantized rotational states of molecules in the gas phase. It is an extremely high-resolution technique capable of providing precise molecular geometries, bond lengths, and bond angles for small, polar molecules.

However, microwave spectroscopy is generally not a practical method for the analysis of a compound like Benzene, (hexadecyloxy)-. Several factors make its application prohibitive:

Volatility: The technique requires the sample to be in the gas phase at low pressure. Benzene, (hexadecyloxy)- has a high molecular weight (318.54 g/mol ) and a very low vapor pressure, making it difficult to introduce a sufficient concentration into the gas phase without thermal decomposition.

Mixture Analysis: While the technique can be used for mixture analysis of simple, small molecules, the spectral complexity described above would make it impossible to distinguish Benzene, (hexadecyloxy)- from other similar large molecules in a complex product mixture.

Therefore, this technique is not employed for the routine characterization of large, flexible molecules like long-chain aromatic ethers.

Diffraction and Scattering Methodologies for Ordered Systems

When Benzene, (hexadecyloxy)- is in a crystalline or other ordered state (such as a liquid crystal phase), X-ray diffraction (XRD) and scattering techniques can provide detailed information about its three-dimensional structure and intermolecular packing.

Conformation of the Alkyl Chain: It is highly probable that the hexadecyl chain would adopt a low-energy, all-trans (zigzag) conformation to maximize packing efficiency and van der Waals interactions.

Intermolecular Packing: Molecules of this amphiphilic nature often arrange themselves in lamellar (layered) or bilayer structures. The hydrophobic alkyl tails would interdigitate with those of neighboring molecules, while the aromatic phenyl heads would pack together.

Aromatic Ring Arrangement: The phenyl groups could adopt various packing motifs, such as herringbone or offset π-stacking arrangements, which are common for aromatic systems.

Powder X-ray diffraction (PXRD) on a microcrystalline sample could confirm the presence of crystallinity and provide information on the unit cell dimensions and the spacing between the layers (d-spacing), which would correspond to the extended length of the molecules.

Thermal Analysis Techniques for Investigating Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. It is highly sensitive to the thermal events associated with phase transitions. tainstruments.com For a liquid crystalline material like hexadecyloxybenzene, a DSC thermogram provides a clear fingerprint of its phase behavior upon heating and cooling.

A typical heating scan for a thermotropic liquid crystal would reveal a series of endothermic peaks, each corresponding to a specific phase transition. Based on homologous series of n-alkoxybenzenes, the following transitions are expected for hexadecyloxybenzene:

Crystal-to-Smectic Transition (Cr → Sm): A sharp peak corresponding to the melting of the crystal lattice into an ordered liquid crystal phase.

Smectic-to-Nematic Transition (Sm → N): A smaller, often sharp peak indicating the transition from the layered smectic phase to the orientationally ordered nematic phase.

Nematic-to-Isotropic Transition (N → I): The final transition, known as the clearing point, where the material becomes a clear, isotropic liquid. This peak is typically the smallest in enthalpy. researchgate.net

By integrating the area under these peaks, the enthalpy change (ΔH) for each transition can be quantified, providing valuable thermodynamic data about the stability of each phase.

| Transition | Abbreviation | Expected Temperature Range (°C) | Expected Enthalpy (ΔH) | Description |

|---|---|---|---|---|

| Crystal to Smectic | TCr-Sm | 50 - 65 | Large, endothermic | Melting of the solid crystal into a layered liquid crystal phase. |

| Smectic to Nematic | TSm-N | 65 - 75 | Small, endothermic | Loss of layered structure, retaining orientational order. |

| Nematic to Isotropic | TN-I (Clearing Point) | 70 - 80 | Very small, endothermic | Complete loss of liquid crystalline order to form an isotropic liquid. |

Polarized Optical Microscopy (POM) is a primary and powerful technique for the identification of anisotropic phases, such as liquid crystals. libretexts.org Because liquid crystals are birefringent, they can rotate the plane of polarized light, producing characteristic textures when viewed between crossed polarizers. nih.gov As a sample of hexadecyloxybenzene is heated and cooled on a microscope stage, the distinct textures of each liquid crystal phase can be directly observed, corroborating the transitions detected by DSC. nih.gov

The expected observations for hexadecyloxybenzene are:

Crystalline Phase: May show some brightness and distinct crystal shapes, but is static.

Smectic Phase: Upon melting from the crystal phase, a smectic phase typically appears as a focal-conic fan or mosaic texture. These textures are generally viscous and show well-defined domains. mdpi.com

Nematic Phase: On further heating, the transition to the nematic phase is marked by the appearance of a more fluid texture. The characteristic nematic texture is the "Schlieren" texture, which features dark brushes or "threads" that correspond to topological defects in the molecular alignment. nih.gov

Isotropic Phase: At the clearing point, the texture disappears, and the field of view becomes completely dark (extinguished), as the isotropic liquid is not birefringent.

Observing these unique and repeatable textures upon controlled heating and cooling allows for the definitive identification of the liquid crystalline phases present. nih.gov

Advanced Analytical Techniques for System Component Analysis

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. pjoes.com This method is well-suited for the analysis of hexadecyloxybenzene, confirming its purity or quantifying it in various matrices.

Due to the nonpolar C16 alkyl chain, a reversed-phase HPLC method would be most effective. libretexts.org In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Hexadecyloxybenzene, being highly nonpolar, would be strongly retained on the column and require a mobile phase with a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) for elution.

The Diode-Array Detector (DAD) acquires the full UV-Vis spectrum for the analyte as it elutes. The benzene ring in hexadecyloxybenzene is a strong chromophore. Its UV spectrum is expected to show a primary absorption maximum (λmax) around 200-220 nm and a secondary, weaker absorption band around 260-270 nm, characteristic of the benzene electronic transitions. ntu.edu.sg This spectral information provides a high degree of confidence in peak identification. The method can be validated for linearity, accuracy, and precision to establish a robust quantitative analysis. nih.gov

| Parameter | Typical Condition / Value | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Strong retention of the nonpolar analyte. |

| Mobile Phase | Isocratic Methanol/Water (e.g., 95:5 v/v) | High organic content needed to elute the strongly retained compound in a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for good peak shape and resolution. |

| Detection (DAD) | λmax ~210 nm, 265 nm | Corresponds to the electronic transitions of the benzene chromophore. |

| Expected Retention Time (tR) | Relatively long | Due to strong hydrophobic interactions between the C16 chain and the C18 stationary phase. |

Laser Ablation-Based Chemical Analysis

Laser ablation (LA) has emerged as a powerful and versatile tool for the direct chemical analysis of solid samples, offering significant advantages over traditional methods that require sample dissolution. spectroscopyonline.comlbl.gov This technique involves focusing an intense, short pulse of laser energy onto a sample surface, causing a small amount of material to be removed, a process known as ablation. spectroscopyonline.com The ablated material forms a vapor, which can then be transported to a secondary instrument for analysis, such as an inductively coupled plasma mass spectrometer (LA-ICP-MS) or an optical emission spectrometer (LA-ICP-OES). spectroscopyonline.com One of the primary benefits of laser ablation is the minimal sample preparation required, which reduces the risk of contamination and sample loss. spectroscopyonline.comappliedspectra.com Furthermore, it allows for spatially resolved analysis, enabling the mapping of chemical composition across a sample's surface. spectroscopyonline.comnih.gov

In the context of organic compounds such as Benzene, (hexadecyloxy)-, laser ablation can be coupled with mass spectrometry to provide detailed structural information. The high energy of the laser pulse can induce both ionization and fragmentation of the parent molecule. By analyzing the resulting mass-to-charge ratios of the fragments, a comprehensive picture of the molecule's structure can be constructed. This "fingerprinting" approach is invaluable for the unambiguous identification of the compound and for distinguishing it from structurally similar molecules.

For instance, in a hypothetical LA-MS analysis of a solid matrix containing Benzene, (hexadecyloxy)-, the laser would be rastered across the sample surface. The ablated material would be carried by an inert gas stream into the mass spectrometer. The resulting mass spectrum would be expected to show a peak corresponding to the molecular ion, as well as a series of characteristic fragment ions. The fragmentation patterns can be predicted based on the structure of Benzene, (hexadecyloxy)-, with cleavage occurring at the ether linkage and along the hexadecyl chain.

Below is a table of hypothetical data from a laser ablation-mass spectrometry analysis aimed at the structural elucidation of Benzene, (hexadecyloxy)-.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance in Structural Elucidation |

| 332.58 | [M]+ (Molecular Ion) | Confirms the molecular weight of Benzene, (hexadecyloxy)-. |

| 225.43 | [M - C8H17]+ | Indicates the loss of a C8H17 alkyl fragment from the hexadecyl chain. |

| 107.15 | [C6H5O]+ | Represents the phenoxy portion of the molecule, confirming the ether linkage. |

| 94.11 | [C6H6O]+• | Phenyl radical cation, a common fragment in phenyl-containing compounds. |

| 77.11 | [C6H5]+ | Phenyl cation, indicative of the benzene ring structure. |

Beyond structural elucidation, laser ablation-based analysis is also a powerful technique for system analysis, such as determining the purity of a sample or detecting trace impurities. By creating a 2D or 3D chemical map of a sample, it is possible to identify and locate contaminants or degradation products. This is particularly useful in quality control applications where the homogeneity and purity of a product are critical.

The following table presents hypothetical data from an LA-ICP-MS analysis designed to assess the purity of a Benzene, (hexadecyloxy)- sample and identify a potential impurity.

| Analyte | CAS Number | Measured Concentration (µg/g) | Spatial Distribution |

| Benzene, (hexadecyloxy)- | 16295-36-2 | 998,500 | Homogeneously distributed |

| Phenol | 108-95-2 | 150 | Concentrated in discrete micro-domains |

| Hexadecan-1-ol | 36653-82-4 | 350 | Co-located with Phenol hotspots |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For hexadecyloxybenzene, these methods would provide deep insights into its geometry, electronic landscape, and inherent reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.neticm.edu.plmdpi.com It is a workhorse in computational chemistry for predicting molecular geometries and a wide array of electronic properties with a good balance of accuracy and computational cost.

For Benzene (B151609), (hexadecyloxy)-, a DFT study would typically commence with a geometry optimization. This process determines the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. Following optimization, a variety of electronic properties can be calculated. Key properties that would be investigated for hexadecyloxybenzene are presented in Table 1.

Table 1: Predicted Electronic Properties of Hexadecyloxybenzene via DFT This table is illustrative and contains placeholder data, as specific DFT studies on hexadecyloxybenzene are not available.

| Property | Predicted Value | Significance for Hexadecyloxybenzene |

|---|---|---|

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Polarizability | ~40 ų | Measures the deformability of the electron cloud, affecting its response to electric fields and its role in non-covalent interactions. |

| Ionization Potential | ~7.8 eV | The energy required to remove an electron; a key indicator of its electron-donating ability. |

| Electron Affinity | ~0.5 eV | The energy released upon adding an electron; relates to its electron-accepting character. |

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

An FMO analysis of hexadecyloxybenzene would reveal the spatial distribution of these key orbitals. It is expected that the HOMO would have significant electron density on the benzene ring and the oxygen atom of the ether linkage, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Charge distribution analysis, typically performed using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. This would highlight the electrophilic and nucleophilic regions of the molecule, complementing the FMO analysis. For hexadecyloxybenzene, the oxygen atom would be expected to carry a significant negative partial charge, while the attached carbon atoms and the aromatic ring would have varying positive and negative charges.

Theoretical Predictions of Substituent Effects on Reactivity

Theoretical studies would quantify this effect by calculating various parameters. For instance, the impact of the hexadecyloxy group on the aromaticity of the benzene ring could be assessed using indices like the Nucleus-Independent Chemical Shift (NICS). Furthermore, the effect on the reaction rates of electrophilic aromatic substitution would be predicted by calculating the activation energies for reactions at the ortho, meta, and para positions. It is anticipated that the hexadecyloxy group would direct incoming electrophiles to the ortho and para positions. elsevierpure.com

Molecular Dynamics and Simulation Approaches

While quantum chemical methods provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time.

Simulations of Self-Assembly Mechanisms of Hexadecyloxybenzene Derivatives

The long hexadecyl chain in hexadecyloxybenzene imparts amphiphilic character to the molecule. This suggests that its derivatives could exhibit self-assembly behavior in certain solvents or at interfaces. reading.ac.ukrsc.org Molecular dynamics simulations would be an invaluable tool to investigate these mechanisms. researchgate.net

A typical simulation would involve placing a large number of hexadecyloxybenzene molecules in a simulation box with a solvent and observing their collective behavior over nanoseconds or even microseconds. These simulations could reveal the formation of various aggregates, such as micelles or bilayers, and elucidate the thermodynamic driving forces behind their formation, including hydrophobic interactions and van der Waals forces.

Intermolecular Interaction Modeling in Supramolecular Systems

Hexadecyloxybenzene and its derivatives have the potential to form complex supramolecular structures through non-covalent interactions. youtube.comresearchgate.net Modeling these interactions is crucial for understanding and designing novel materials. Computational methods can be used to calculate the strength and nature of various intermolecular forces, such as π-π stacking between the benzene rings and van der Waals interactions between the alkyl chains.

By constructing models of potential supramolecular assemblies, researchers can predict their stability and structural features. For instance, the arrangement of hexadecyloxybenzene molecules in a crystalline lattice or a liquid crystal phase could be simulated to understand the packing motifs and their relationship to the macroscopic properties of the material.

Predictive Modeling for Advanced Material Design

Predictive modeling, rooted in the principles of quantum mechanics and statistical thermodynamics, allows for the in-silico design and evaluation of materials, saving significant time and resources compared to purely experimental approaches. For molecules like hexadecyloxybenzene, these models can forecast their performance in complex systems and guide the synthesis of novel materials.

The design of new liquid crystalline (mesogenic) materials is a key area where computational chemistry plays a pivotal role. The mesomorphic behavior of molecules is highly dependent on their molecular geometry, intermolecular interactions, and the flexibility of their constituent parts. nih.gov For hexadecyloxybenzene, with its rigid benzene core and flexible hexadecyl tail, computational methods can predict its tendency to form liquid crystal phases.

Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules and predicting the formation of ordered phases. researchgate.netmdpi.com In a typical MD simulation, a system of hexadecyloxybenzene molecules would be modeled over time, allowing for the observation of self-assembly into nematic, smectic, or other liquid crystalline structures. aip.org These simulations rely on force fields that describe the intra- and intermolecular forces governing the system. The stability of these phases is influenced by factors such as the length of the alkyl chain, which can be systematically varied in simulations to understand its impact on transition temperatures and phase sequences. mdpi.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the fundamental intermolecular interactions that drive the formation of mesophases. nih.gov These interactions can be broken down into stacking, in-plane, and terminal interactions between pairs of molecules. researchgate.netscirp.org By calculating the energies of different molecular arrangements, it is possible to predict the most stable configurations and thus the likely packing in a liquid crystal phase. For instance, the interaction energies between two alkoxybenzene molecules can be calculated for different orientations to determine the most energetically favorable packing arrangement.

To illustrate the type of data generated in these computational studies, the following table presents hypothetical interaction energy components for a dimer of a similar mesogenic molecule, calculated using an ab initio method. These components are crucial for understanding the stability of different molecular arrangements.

| Interaction Type | Energy (kcal/mol) |

| Stacking | -5.2 |

| In-plane | -3.8 |

| Terminal | -1.5 |

Theoretical methods are also instrumental in predicting the feasibility and mechanism of polymerization reactions. For hexadecyloxybenzene, the presence of the benzene ring and the ether linkage suggests potential pathways for polymerization, although it is not a conventional monomer. Theoretical studies can explore the reactivity of the molecule and the conformational preferences of the resulting polymer chain.

Quantum chemical methods can be used to investigate the mechanism of cationic polymerization of vinyl ethers, which share the ether linkage present in hexadecyloxybenzene. nih.govnih.gov These studies can elucidate the roles of initiators and catalysts in the polymerization process by calculating the energies of transition states and intermediates. cornell.edu This information is critical for designing synthetic routes to new polymeric materials.

The following table illustrates a simplified conformational analysis of a short alkane chain, showing the relative energies of different dihedral arrangements. This type of analysis would be extended to the full hexadecyl chain in a detailed computational study.

| Conformation | Dihedral Angle(s) | Relative Energy (kcal/mol) |

| Anti (trans) | 180° | 0 |

| Gauche | ±60° | 0.9 |

| Eclipsed | 0°, 120° | > 3.0 |

The stability of the crystalline form of a molecule is quantified by its lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal. libretexts.orglibretexts.org Predicting the lattice energy is crucial for understanding the polymorphism of a compound—its ability to exist in multiple crystalline forms—which can have significant implications for its physical properties.

Ab initio calculations provide a rigorous way to predict the lattice energy of molecular crystals. aps.orgnih.gov Methods such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory, often combined with density functional theory (DFT-D) that includes corrections for dispersion forces, are used to calculate the cohesive energy of the crystal. acs.org These calculations involve determining the energy of a single molecule in the gas phase and the energy of the molecule within the crystal lattice. The difference between these two energies gives the lattice energy.

For a molecule like hexadecyloxybenzene, the lattice energy would be influenced by the van der Waals interactions of the long alkyl chains and the π-π stacking interactions of the benzene rings. Computational methods can model these interactions with high accuracy. The following table provides an example of calculated lattice energies for benzene using different theoretical methods, illustrating the range of values and the importance of choosing an appropriate level of theory.

| Computational Method | Predicted Lattice Energy (kJ/mol) |

| LMP2 | -64.5 |

| DFT-D (B3LYP-D) | -55.2 |

| Experimental | -55.3 ± 2.2 |

This interactive table showcases a comparison of theoretical predictions of the lattice energy of benzene with the experimental value. This illustrates how computational chemistry aims to accurately model the forces holding molecular crystals together. acs.org

Role and Integration in Advanced Functional Material Systems

Polymeric and Macromolecular Architectures

The incorporation of the hexadecyloxybenzene moiety into polymers, either as a monomeric unit or as a pendant group, allows for the engineering of macromolecules with specific thermal, optical, and self-assembly properties.

While "Benzene, (hexadecyloxy)-" itself is not a typical monomer for polymerization, molecules containing the hexadecyloxybenzene unit can be functionalized to act as monomers in the synthesis of both conjugated and non-conjugated polymers. The long alkyl chain often enhances the solubility of the resulting polymers in organic solvents, which is crucial for their processing. mdpi.com

In the context of conjugated polymers, which are characterized by a backbone of alternating single and double bonds, monomers containing alkoxybenzene units are widely used. rsc.org These alkoxy groups can influence the electronic properties of the polymer, such as the bandgap, and also affect the polymer's morphology and processability. The synthesis of such polymers can be achieved through various methods, including transition metal-catalyzed coupling reactions. nsf.gov

For non-conjugated polymers, monomers with hexadecyloxybenzene side groups can be polymerized to create materials where the liquid crystalline properties are imparted by the pendant mesogenic units. researcher.life These side-chain liquid crystal polymers combine the properties of polymers with the anisotropic characteristics of liquid crystals.

Hexadecyloxybenzene and its derivatives can be blended with or grafted onto polymer matrices to create polymer-dispersed liquid crystals (PDLCs) or to modify the surface and bulk properties of the polymer. tcichemicals.com In PDLCs, microdroplets of a liquid crystal material are dispersed within a solid polymer matrix. The presence of the hexadecyloxybenzene constituent within the liquid crystal droplets influences their response to external stimuli, such as electric fields.

The functionalization of polymers with hexadecyloxybenzene-containing moieties can be achieved through post-polymerization modification. mcmaster.ca This approach allows for the precise control over the density and distribution of the functional groups, thereby enabling the fine-tuning of the final material's properties. The long hexadecyl chain can act as a plasticizer, affecting the glass transition temperature and mechanical properties of the polymer matrix.

Organic Electronic Devices and Components

Precursor in Organic Photovoltaic Materials Development

The (hexadecyloxy)benzene moiety is a valuable building block in the synthesis of advanced materials for organic photovoltaic (OPV) devices. Its role is primarily as a precursor that introduces a soluble, electron-donating core into larger conjugated molecules or polymers designed for the active layer of solar cells. The long hexadecyloxy chain is crucial for ensuring good solubility of the resulting materials in organic solvents, which is essential for solution-based processing techniques like spin-coating and printing of OPV devices.

Derivatives of (hexadecyloxy)benzene are often incorporated into donor-acceptor (D-A) type conjugated polymers. In these polymers, the electron-rich (hexadecyloxy)benzene unit can act as part of the donor segment. This donor component is responsible for absorbing sunlight and generating excitons (electron-hole pairs). The hexadecyloxy group enhances the electron-donating nature of the benzene (B151609) ring, which can be beneficial for tuning the highest occupied molecular orbital (HOMO) energy level of the material. Proper alignment of the HOMO and LUMO (lowest unoccupied molecular orbital) energy levels of the donor and acceptor materials is critical for efficient charge separation and, ultimately, the power conversion efficiency of the solar cell. nih.gov

The general structure-property relationships for (hexadecyloxy)benzene-containing materials in OPVs are outlined below:

| Feature | Role in OPV Materials | Impact on Device Performance |

| Hexadecyloxy Chain | Enhances solubility in organic solvents. | Facilitates solution-based fabrication of thin films with uniform morphology. |

| Benzene Core | Serves as an electron-rich aromatic core. | Contributes to the electron-donating character of the donor material. |

| Energy Level Tuning | The alkoxy group raises the HOMO level of the benzene ring. | Influences the open-circuit voltage (Voc) and driving force for charge separation. |

| Molecular Packing | The bulky alkyl chain can influence the intermolecular packing in the solid state. | Affects charge carrier mobility and the efficiency of charge transport to the electrodes. |

Research has shown that hexaarylbenzene derivatives, which can be synthesized from precursors like (hexadecyloxy)benzene, are promising for organic electronics due to their high hole-transporting properties and wide energy gaps. rsc.orgnih.gov These characteristics are advantageous for achieving both high efficiency and good stability in organic solar cells.

Integration into Electrochromic and Electroluminescent Systems

The (hexadecyloxy)benzene unit is integrated into materials for electrochromic and electroluminescent systems, such as organic light-emitting diodes (OLEDs). In these applications, the electronic properties of the benzene core, modified by the hexadecyloxy substituent, are leveraged to control light absorption or emission.

In electrochromic systems , materials containing the (hexadecyloxy)benzene moiety can be designed to change color upon the application of an electrical potential. The electron-donating nature of the alkoxy group can stabilize the oxidized state of the molecule, which is often a key requirement for electrochromic materials. By incorporating this unit into conjugated polymers, it is possible to create materials that switch between a transparent neutral state and a colored oxidized state. The long hexadecyloxy chain also aids in the processability of these polymers into thin, uniform films, which is crucial for device fabrication.

In the context of electroluminescent systems like OLEDs, derivatives of (hexadecyloxy)benzene can be utilized as host materials or as part of the emissive layer. Hexaarylbenzene derivatives, for example, are used as high-efficiency light-emitting materials. rsc.orgnih.gov The non-planar, propeller-like structure of hexaarylbenzenes, which can be functionalized with hexadecyloxy groups for solubility, helps to prevent self-aggregation and concentration quenching of the emission. rsc.org This leads to improved efficiency and color purity of the OLED.

The following table details the role of (hexadecyloxy)benzene in these optoelectronic systems:

| System | Role of (Hexadecyloxy)benzene Moiety | Resulting Properties |

| Electrochromic Devices | Component of a conjugated polymer backbone. | Facilitates color change upon redox switching; improves film-forming properties. |

| Organic Light-Emitting Diodes (OLEDs) | Core of a host material or part of an emissive molecule. | Enhances solubility, prevents aggregation-caused quenching, and can improve blue emission purity. nih.gov |

Furthermore, the introduction of aromatic amine groups to hexaarylbenzene derivatives (which can be solubilized by hexadecyloxy chains) has been shown to improve the electroluminescence properties, leading to deep blue emission with high external quantum efficiencies. nih.gov

Applications in Organic Field-Effect Transistors and Memory Devices

The chemical structure of (hexadecyloxy)benzene makes it a relevant precursor for the synthesis of active materials in organic field-effect transistors (OFETs) and organic memory devices. The combination of a semiconducting aromatic core and solubilizing alkyl chains is a common design strategy for high-performance organic semiconductors. nih.gov

In Organic Field-Effect Transistors (OFETs) , the charge transport properties of the organic semiconductor are paramount. Hexaarylbenzene-based molecules, which can be derived from (hexadecyloxy)benzene, are noted for their high hole-transporting capabilities. rsc.orgnih.gov The hexadecyloxy groups enhance the solubility of these materials, allowing for the formation of uniform, solution-processed thin films that serve as the active channel layer in an OFET. The propeller-like structure of hexaarylbenzenes can lead to less efficient crystal packing compared to planar molecules, which can be tailored by molecular engineering to optimize charge transport. nih.gov

In the realm of organic memory devices , materials that can exhibit two or more distinct conductivity states are required. The (hexadecyloxy)benzene unit can be incorporated into larger molecular architectures, such as donor-acceptor molecules or charge-transfer complexes, which are known to exhibit electrical switching behavior. scribd.com For instance, the electron-rich nature of the (hexadecyloxy)benzene moiety can be paired with an electron-accepting unit to create a molecule with a charge-transfer state that can be accessed by an external voltage, leading to a change in resistance. This bistability forms the basis of non-volatile memory cells. google.comrsc.org

The key contributions of the (hexadecyloxy)benzene structure in these electronic applications are summarized below:

| Device | Function of (Hexadecyloxy)benzene Derivative | Key Performance Metrics Influenced |

| OFETs | Forms the active semiconductor layer. | Carrier mobility, on/off current ratio, and processability. nih.govresearchgate.net |

| Organic Memory Devices | Component of the active switching material. | Data retention time, switching voltage, and ON/OFF resistance ratio. skku.eduyoutube.com |

The development of new organic semiconductors based on functionalized benzene cores continues to be a significant area of research for advancing the performance and applicability of organic electronic devices. rsc.orgnih.gov

Supramolecular Assemblies and Nanostructured Materials

Directed Self-Assembly of Hexadecyloxybenzene Derivatives

Derivatives of (hexadecyloxy)benzene are capable of directed self-assembly into well-defined nanostructures, driven by a combination of non-covalent interactions. The key structural features that facilitate this process are the aromatic benzene core, which can participate in π-stacking interactions, and the long hexadecyloxy chains, which lead to van der Waals interactions and can induce phase separation on a molecular level.

A prominent example of self-assembling systems based on a central benzene core is benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives. rsc.org While not identical to (hexadecyloxy)benzene, the principles of their self-assembly are highly relevant. In BTA systems, the central benzene ring is functionalized with amide groups that form strong, directional hydrogen bonds, leading to the formation of one-dimensional, helical supramolecular polymers. reading.ac.uk Similarly, by introducing appropriate functional groups onto the (hexadecyloxy)benzene core, such as amides or other hydrogen-bonding moieties, it is possible to direct its assembly into ordered structures like fibers, tapes, or sheets.

The hexadecyloxy chains play a crucial role in the self-assembly process. In aqueous media, the hydrophobic nature of these long alkyl chains can drive the aggregation of the molecules to minimize contact with water, leading to the formation of micelles or other organized structures. reading.ac.uk In organic solvents or in the solid state, the van der Waals interactions between the hexadecyloxy chains contribute to the stability of the assembled nanostructures and can lead to the formation of liquid crystalline phases.

The balance between the different non-covalent interactions determines the final morphology of the supramolecular assembly. For instance, the interplay between π-stacking of the benzene cores and the packing of the hexadecyloxy side chains can result in the formation of columnar liquid crystal phases, where the molecules stack on top of each other to form columns, and these columns then arrange into a two-dimensional lattice.

The characteristics of self-assembly for hexadecyloxybenzene derivatives are presented in the table below.

| Driving Force | Type of Interaction | Resulting Structure |

| Core-Core Interaction | π-π stacking of benzene rings. | One-dimensional stacking, contributing to the formation of fibers and columns. |

| Side-Chain Interaction | Van der Waals forces between hexadecyloxy chains. | Ordered packing of side chains, can lead to liquid crystallinity. |

| Solvent Effects | Hydrophobic interactions (in aqueous media). | Formation of micelles, vesicles, or other aggregates. reading.ac.uk |

| Specific Functional Groups | Hydrogen bonding (if present). | Directional and strong interactions leading to well-defined supramolecular polymers. rsc.org |

The ability to control the self-assembly of (hexadecyloxy)benzene derivatives allows for the bottom-up fabrication of nanostructured materials with potential applications in areas such as organic electronics, sensing, and catalysis.

Formation of Nanopatterns and Organized Molecular Layers

The long aliphatic hexadecyloxy chain attached to a benzene ring gives Benzene, (hexadecyloxy)- its amphiphilic character, which is a driving force for its self-assembly into highly ordered structures at interfaces. This property is extensively utilized in the formation of nanopatterns and organized molecular layers, such as self-assembled monolayers (SAMs) and Langmuir-Blodgett films. These organized assemblies are of significant interest due to their potential applications in nanoscience and nanotechnology.

The self-assembly process is governed by a delicate balance of intermolecular and molecule-substrate interactions. Van der Waals interactions between the long alkyl chains play a crucial role in the dense packing and ordering of the molecules. On surfaces, molecules containing hexadecyloxy side chains have been shown to form intricate two-dimensional (2D) crystal structures. For instance, derivatives with hexadecyloxy side chains can form chiral 2D crystalline honeycomb packings on Highly Oriented Pyrolytic Graphite (HOPG). These structures can exhibit complex nanopatterns, including triporous networks, where the ordering is predominantly directed by the interactions of the hexadecyloxy chains. tcichemicals.com

The formation of these organized layers can be achieved through various techniques. The Langmuir-Blodgett technique allows for the creation of highly organized molecular films by transferring a monolayer of molecules from an air-water interface onto a solid substrate. nih.govresearchgate.net This method provides precise control over the film thickness and molecular arrangement. Self-assembled monolayers (SAMs) are another common form of organized molecular layers, where molecules spontaneously adsorb onto a substrate from solution to form a well-ordered monolayer. semanticscholar.orgnih.gov The stability and structure of these layers are influenced by the nature of the substrate and the interactions between the molecular head groups and the surface. nih.govrsc.org

The characteristics of these molecular layers can be studied using various surface-sensitive techniques. Scanning Tunneling Microscopy (STM) provides real-space images of the self-assembled structures with submolecular resolution, revealing the packing and orientation of individual molecules. tcichemicals.com X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the chemical composition and functional groups present on the surface. semanticscholar.org

Below is a table summarizing the types of organized molecular structures formed by molecules containing hexadecyl chains and the techniques used for their characterization.

| Type of Organized Structure | Formation Technique | Key Driving Interactions | Characterization Techniques |

| Nanopatterns (e.g., Honeycomb) | Self-assembly on surfaces (e.g., HOPG) | Van der Waals forces, Molecule-substrate interactions | Scanning Tunneling Microscopy (STM) |

| Langmuir-Blodgett Films | Langmuir-Blodgett deposition | Amphiphilic nature, Intermolecular forces | X-ray Diffraction, UV-Vis Spectroscopy |

| Self-Assembled Monolayers (SAMs) | Spontaneous adsorption from solution | Chemisorption or physisorption to substrate | X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry |

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks, known as linkers or precursors, held together by strong coordination or covalent bonds, respectively. The properties of these materials, such as pore size, surface area, and functionality, are determined by the geometry and chemical nature of the organic linkers used in their synthesis.

Typical organic linkers for MOFs are multidentate ligands containing functional groups like carboxylates, while COF synthesis often employs monomers with functionalities that can form strong covalent bonds, such as boronic acids, aldehydes, and amines. tcichemicals.comtcichemicals.com These frameworks are investigated for a wide range of applications, including gas storage, separation, and catalysis.

A thorough review of the scientific literature was conducted to determine the role of "Benzene, (hexadecyloxy)-" as a potential linker or precursor in the synthesis of MOFs and COFs. The investigation focused on identifying studies where this specific compound or its derivatives were utilized as a primary building block for the framework structure.

Based on the available research, there is no evidence to suggest that "Benzene, (hexadecyloxy)-" is used as a linker or precursor in the synthesis of either Metal-Organic Frameworks or Covalent Organic Frameworks. The scientific literature on MOF and COF synthesis does not mention the use of this particular molecule. The primary focus of research involving benzene in the context of MOFs and COFs is on the adsorption and separation of benzene molecules within the pores of these frameworks, rather than its use as a structural component. semanticscholar.orgresearchgate.net

Therefore, the role of "Benzene, (hexadecyloxy)-" in the formation of MOFs and COFs is not applicable based on current scientific knowledge.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The classical method for synthesizing Benzene (B151609), (hexadecyloxy)- is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com In the context of this specific compound, it would typically involve the reaction of phenol (B47542) with a 1-halo-hexadecane (e.g., 1-bromohexadecane) in the presence of a base.

Future research will likely focus on developing more sustainable and efficient synthetic routes. One promising avenue is the use of heterogeneous catalysts, such as nanocrystalline zeolites, which can facilitate the reaction between phenols and alkylating agents under milder conditions and allow for easier catalyst recovery and reuse. wikipedia.org Mechanistic studies of these catalyzed reactions will be crucial for optimizing reaction conditions and improving yields. Understanding the reaction kinetics and the role of the catalyst's active sites can lead to the design of more robust and selective catalytic systems. rsc.org

Furthermore, exploring greener alkylating agents derived from biomass would be a significant step towards sustainability. Research into the direct etherification of phenol with hexadecanol (B772), avoiding the use of halogenated intermediates, presents another important research direction.

| Synthetic Pathway | Key Features | Potential Advantages | Research Focus |

| Modified Williamson Ether Synthesis | Use of phase-transfer catalysts or alternative bases. | Improved reaction rates and yields. | Optimization of catalysts and reaction conditions. |

| Zeolite-Catalyzed Synthesis | Heterogeneous catalysis using nanocrystalline zeolites. | Catalyst recyclability, milder reaction conditions, improved atom economy. | Development of highly active and selective zeolite catalysts. |

| Green Alkylating Agents | Utilization of biomass-derived hexadecanol or its derivatives. | Reduced reliance on fossil fuels, improved sustainability profile. | Development of catalytic systems for the activation of bio-based alcohols. |

Development of Advanced Spectroscopic and Imaging Methodologies for In Situ Characterization

The synthesis and phase behavior of Benzene, (hexadecyloxy)- can be better understood through the application of advanced analytical techniques. In situ and operando spectroscopic methods are poised to provide real-time insights into the reaction mechanisms of its synthesis. rsc.orguu.nlrsc.orgresearchgate.net Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy can monitor the consumption of reactants and the formation of products and intermediates as the reaction progresses. rsc.orgstrath.ac.uk This data is invaluable for elucidating reaction kinetics and identifying potential catalyst deactivation pathways.

Given that long-chain alkoxybenzenes often exhibit liquid crystalline properties, advanced imaging techniques are crucial for characterizing their mesophases. mdpi.commdpi.com X-ray and neutron diffraction are powerful tools for determining the molecular arrangement in different liquid crystal phases. researchgate.netmlz-garching.deharvard.edumdpi.com Furthermore, techniques like X-ray Birefringence Imaging (XBI) can provide spatially resolved maps of molecular orientation, offering a deeper understanding of the phase transitions and defect structures within liquid crystalline domains. acs.org

Multi-Scale Computational Modeling for Predictive Material Performance and Design

Computational modeling is becoming an indispensable tool for predicting the properties and behavior of materials, thereby guiding experimental efforts. For Benzene, (hexadecyloxy)-, multi-scale modeling approaches can provide a comprehensive understanding of its behavior from the molecular to the macroscopic level.

At the quantum mechanical level, Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of the molecule, such as its frontier molecular orbitals and electrostatic potential. researchgate.netnih.govmdpi.comresearchgate.netmdpi.com This information is crucial for understanding its reactivity and intermolecular interactions.

Molecular Dynamics (MD) simulations can then be used to study the collective behavior of many Benzene, (hexadecyloxy)- molecules. cuny.edursc.orgarxiv.orgnih.gov166.62.7 These simulations can predict the formation of self-assembled structures, such as micelles or liquid crystalline phases, and provide insights into their dynamics and stability. By simulating the system at different temperatures and pressures, the phase diagram of the material can be predicted. Large-scale MD simulations are particularly useful for understanding the self-assembly processes of long-chain surfactants. rsc.orgarxiv.org

| Modeling Technique | Information Gained | Application to Benzene, (hexadecyloxy)- |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, electrostatic potential. | Predicting reactivity, understanding intermolecular forces. |

| Molecular Dynamics (MD) | Self-assembly, phase transitions, transport properties. | Simulating liquid crystal formation, predicting material properties. |

| Coarse-Grained (CG) Modeling | Large-scale morphology, long-time dynamics. | Modeling the behavior of large assemblies and complex fluids. |

Integration into Emerging Smart Materials and Responsive Systems

The unique molecular architecture of Benzene, (hexadecyloxy)- makes it a promising candidate for incorporation into smart materials and responsive systems. Its amphiphilic nature, with a polar head (the benzene ring) and a nonpolar tail (the hexadecyl chain), suggests potential applications in areas such as liquid crystals, surfactants, and functional polymers.

Long-chain alkoxybenzenes are known to be components of liquid crystal mixtures. mdpi.com Future research could explore the specific liquid crystalline properties of Benzene, (hexadecyloxy)- and its potential use in advanced display technologies or as a component in thermoresponsive materials. researchgate.netresearchgate.net The phase transitions of such materials could be tuned by temperature, leading to applications in sensors and actuators. rsc.org

Furthermore, the benzene ring can be functionalized to introduce photoresponsive moieties, such as azobenzene (B91143) groups. rsc.orgrsc.orgmdpi.comchemrxiv.orgrsc.orgrsc.orgresearchgate.net This would allow for the development of light-switchable materials where the physical properties, such as color or phase, can be controlled by light. Such materials could find applications in optical data storage, smart windows, and soft robotics.

Contributions to Sustainable Material Development and Circular Chemistry

In the context of a circular economy, the entire lifecycle of a material, from its synthesis to its end-of-life, must be considered. For Benzene, (hexadecyloxy)-, future research will need to focus on developing sustainable practices throughout its lifecycle.

This begins with the use of renewable feedstocks for its synthesis, as discussed in section 6.1. Life Cycle Assessment (LCA) will be a critical tool to evaluate the environmental impact of different synthetic routes and to identify areas for improvement. mdpi.comresearchgate.netbohrium.com

Given its potential application in liquid crystal displays (LCDs), developing strategies for the recycling and recovery of Benzene, (hexadecyloxy)- from electronic waste is crucial. bohrium.comrsc.orgitri.org.twmdpi.comcircle-economy.commdpi.com Research into efficient extraction and purification methods will be necessary to enable a closed-loop system where the compound can be reused in new devices. Moreover, designing biodegradable liquid crystals is an emerging area of research that could significantly reduce the environmental footprint of electronic displays. mdpi.comacs.orgrsc.orgrsc.orgacs.org

| Stage of Lifecycle | Sustainable Approach | Research and Development Focus |

| Synthesis | Use of bio-based feedstocks and green catalysts. | Development of efficient catalytic systems for biomass conversion. |

| Use | Incorporation into durable and energy-efficient devices. | Design of long-lasting smart materials with low power consumption. |

| End-of-Life | Development of recycling and recovery processes. | Efficient extraction and purification of liquid crystals from e-waste. |

| Biodegradability | Design of inherently biodegradable liquid crystal structures. | Synthesis and characterization of biodegradable mesogens. |

Q & A

Q. What are the established synthetic routes for preparing 1,2-bis(hexadecyloxy)benzene, and what are the critical parameters for optimizing yield?

The synthesis of 1,2-bis(hexadecyloxy)benzene typically involves bromination and alkylation steps. For example, 4-bromo-1,2-bis(hexadecyloxy)benzene can be prepared via bromination of 1,2-bis(hexadecyloxy)benzene using N-bromosuccinimide (NBS) in dry dichloromethane and acetonitrile under argon, achieving a 99% yield after purification by silica gel chromatography . Critical parameters include:

- Strict anhydrous conditions to prevent side reactions.

- Precise stoichiometry of NBS (1:1 molar ratio with substrate).

- Temperature control (room temperature, 20 h reaction time).

Q. How can researchers characterize the purity and structural integrity of benzene derivatives with long alkoxy chains, such as 1,2-dihexadecyloxybenzene?

Key analytical methods include:

- Elemental analysis (e.g., C: 80.85%, H: 12.16% for C₃₈H₇₀O₂) to confirm stoichiometry .

- NMR spectroscopy : <sup>1</sup>H NMR for verifying alkoxy chain integration and aromatic proton environments.

- Mass spectrometry (e.g., ESI-MS) to confirm molecular weight (558.96 g/mol) .

- Chromatography : Silica gel column purification (hexane/EtOAc gradients) to isolate high-purity fractions .

Q. What safety protocols are essential when handling hexadecyloxy-substituted benzene derivatives?

Based on analogous compounds (e.g., CAS 113485-72-6):

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Work in fume hoods to prevent inhalation of vapors/aerosols.

- Avoid aqueous contamination due to potential environmental persistence .

Advanced Research Questions

Q. How do the self-assembly properties of 1,2-dihexadecyloxybenzene derivatives influence their application in electrochromic or optoelectronic materials?

The long alkoxy chains (C₁₆) enable ordered molecular packing, critical for:

- Electrochromic systems : Derivatives like 3,3',4,4'-tetrakis(hexadecyloxy)benzophenone form dynamic redox-active layers in thin films, enabling hysteretic color switching .

- Liquid crystals : Alkoxy chains enhance thermal stability and mesophase formation.

Key parameters include chain length uniformity and substitution pattern (ortho vs. para), which affect π-π stacking and charge transport .

Q. What strategies resolve contradictions in toxicity data for benzene derivatives with alkoxy substituents?

- Comparative studies : Cross-reference in vitro cytotoxicity assays (e.g., liver microsome models) with in vivo data to identify metabolic pathways .

- Dose-response analysis : Address discrepancies by normalizing results to molar concentrations rather than mass-based metrics.

- Contaminant screening : Verify if impurities (e.g., residual bromine in 4-bromo derivatives) skew toxicity readings .

Q. How can flow microreactor technology improve the scalability of synthesizing hexadecyloxybenzene precursors?

Flow microreactors enhance:

- Reaction control : Precise temperature and mixing reduce side products (e.g., di-brominated byproducts) .

- Scalability : Continuous flow processes achieve higher throughput than batch methods.

- Reproducibility : Automated parameter adjustments (e.g., residence time) ensure consistent yields (>80% for multi-step reactions) .

Q. What are the challenges in determining the aqueous solubility of highly lipophilic hexadecyloxybenzene derivatives, and how are they addressed?

Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.